13-cis-Lycopene
Description
13-cis-Lycopene is a geometric isomer of all-trans-lycopene, a carotenoid renowned for its antioxidant properties and role in mitigating chronic diseases. Unlike the linear all-trans configuration, this compound features a bent structure due to a cis double bond at the 13th carbon, altering its solubility, bioavailability, and biological activity . In humans, cis-lycopene isomers, including this compound, constitute 58–88% of total lycopene in tissues such as the prostate, despite being minor components in dietary sources like tomatoes (9–21% cis isomers) . This discrepancy arises from pH- and heat-driven isomerization during digestion and metabolic processing .
Properties
CAS No. |
13018-46-7 |
|---|---|
Molecular Formula |
C40H56 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21-,36-22+,37-27+,38-28+,39-29+,40-30+ |
InChI Key |
OAIJSZIZWZSQBC-FZXCKFLSSA-N |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Synonyms |
13-CIS-LYCOPENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Plasma and Tissue Distribution of Lycopene Isomers
| Isomer | Plasma (%) | Prostate Tissue (%) |
|---|---|---|
| All-trans | 27–42 | 12–21 |
| 13-cis | 9–21 | 20–30 |
| 9-cis | 3–8 | 15–25 |
| 5-cis | 10–15 | 10–20 |
5-cis-Lycopene
- Absorption : 5-cis-lycopene is absorbed 1.5–2 times more efficiently than this compound, attributed to its lower steric hindrance and enhanced solubility in micelles .
- Health Associations : Lower plasma 5-cis-lycopene correlates with atherosclerotic plaque burden (Spearman’s Rho: −0.292, p = 0.015), suggesting a stronger cardioprotective role than this compound .
9-cis-Lycopene
- Isomerization : 9-cis-lycopene is preferentially formed under low gastric pH, whereas this compound arises from thermal processing (e.g., cooking) .
Other Cis Isomers (e.g., 15-cis, di-cis)
- Detection : HPLC methods with C30 columns resolve 14–18 cis-lycopene peaks in tissues, with 15-cis-lycopene being less common in humans .
- Function : These isomers are understudied but may synergize with this compound in quenching singlet oxygen .
Key Research Findings
Disease Associations
Table 2: Lycopene Isomer Ratios in Health and Disease
| Condition | This compound Ratio (%) | Key Isomer Alteration |
|---|---|---|
| Healthy Prostate | 20–30 | Dominant cis isomer |
| AD Plasma | 17.2 ± 1.7 | Elevated vs. healthy |
| Smoker Lungs | 25–35 | Increased cis isomers |
Technological Advances in Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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